molecular formula C17H14Cl2N2O6 B2955640 Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate CAS No. 338961-35-6

Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate

Cat. No.: B2955640
CAS No.: 338961-35-6
M. Wt: 413.21
InChI Key: VCJUBEPPOSTDAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate is a complex organic compound characterized by its molecular formula C17H14Cl2N2O6. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Scientific Research Applications

Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is employed in the manufacturing of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate typically involves multiple steps, starting with the reaction of 2,4-dichlorophenol with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting intermediate is then esterified with ethyl chloroacetate to produce the final compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenols or amines.

Mechanism of Action

The mechanism by which Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

  • Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate

This comprehensive overview highlights the significance of Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

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Properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-[(4-nitrobenzoyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O6/c1-2-26-16(22)9-27-15-8-14(12(18)7-13(15)19)20-17(23)10-3-5-11(6-4-10)21(24)25/h3-8H,2,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJUBEPPOSTDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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